2-(1-(Benzo[d][1,3]dioxol-5-yl)vinyl)phenol
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Overview
Description
2-(1-(Benzo[d][1,3]dioxol-5-yl)vinyl)phenol is an organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety attached to a vinyl group, which is further connected to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Benzo[d][1,3]dioxol-5-yl)vinyl)phenol typically involves the coupling of benzo[d][1,3]dioxole derivatives with vinylphenol under specific reaction conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, where benzo[d][1,3]dioxole derivatives are reacted with vinylphenol in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-(Benzo[d][1,3]dioxol-5-yl)vinyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration reactions.
Major Products
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of ethylphenol derivatives.
Substitution: Formation of halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-(1-(Benzo[d][1,3]dioxol-5-yl)vinyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-(Benzo[d][1,3]dioxol-5-yl)vinyl)phenol involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to induce apoptosis in cancer cells by causing cell cycle arrest and modulating signaling pathways . The compound’s phenolic group can also interact with enzymes and receptors, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzo[d][1,3]dioxol-5-yl)ethanol
- 1-(Benzo[d][1,3]dioxol-5-yl)acetic acid
- 1-(Benzo[d][1,3]dioxol-5-yl)methanol
Uniqueness
2-(1-(Benzo[d][1,3]dioxol-5-yl)vinyl)phenol is unique due to its vinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C15H12O3 |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2-[1-(1,3-benzodioxol-5-yl)ethenyl]phenol |
InChI |
InChI=1S/C15H12O3/c1-10(12-4-2-3-5-13(12)16)11-6-7-14-15(8-11)18-9-17-14/h2-8,16H,1,9H2 |
InChI Key |
BRNZVQWIADTMBY-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC2=C(C=C1)OCO2)C3=CC=CC=C3O |
Origin of Product |
United States |
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